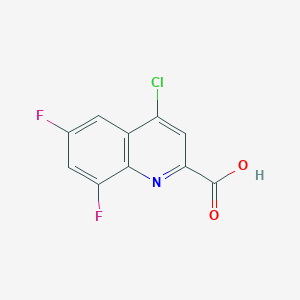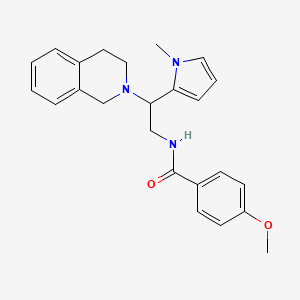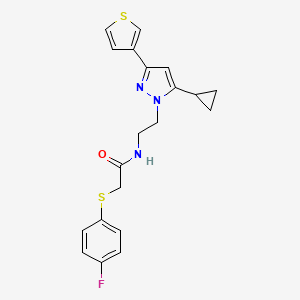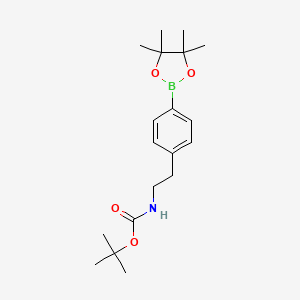
4-Chloro-6,8-difluoroquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid, is a halogenated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents. The presence of chlorine and fluorine atoms in the compound suggests potential for increased biological activity due to the electron-withdrawing effects of these halogens, which can influence the molecule's interaction with biological targets.
Synthesis Analysis
The synthesis of halogenated quinoline derivatives can be achieved through various methods. For instance, the synthesis of 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline was accomplished via chlorination of the corresponding dibromoquinazoline analog, indicating that halogenation is a viable strategy for introducing chlorine atoms into the quinoline nucleus . Similarly, the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids involved the synthesis of an amino intermediate followed by a halogenation step . Although these methods do not directly describe the synthesis of this compound, they provide insight into potential synthetic routes that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. The substitution pattern on the quinoline nucleus, such as the positions of the chlorine and fluorine atoms, can significantly affect the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets. The one-dimensional hydrogen-bonded structures observed in the proton-transfer compounds of quinoline derivatives, as seen in the study of quinaldic acid and its analogs, demonstrate the potential for intermolecular interactions that could be relevant for the binding of this compound to biological receptors .
Chemical Reactions Analysis
Quinoline derivatives are known to undergo various chemical reactions. For example, the chloroquinazoline derivative was shown to react with hydrazine hydrate and aromatic aldehydes to form fused triazoloquinazoline derivatives . Additionally, the reactivity of quinoline carboxylic acids with nucleophilic reagents and their behavior under hydrolysis conditions have been studied, providing a basis for understanding the chemical behavior of this compound . These reactions are crucial for the modification of the quinoline core and the development of new compounds with desired biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the quinoline nucleus. The presence of halogens, particularly chlorine and fluorine, can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes . The IR and NMR spectroscopic data of related compounds provide valuable information for the characterization of this compound . These properties are essential for the compound's application in drug development, as they affect its pharmacokinetics and pharmacodynamics.
科学的研究の応用
Synthesis of Derivatives
4-Chloro-6,8-difluoroquinoline-2-carboxylic acid is used in the synthesis of various chemical compounds. For example, its derivatives react with aminopyridines to yield corresponding carboxylic acid pyridylamides, confirmed through NMR and mass spectroscopy (Ukrainets et al., 2005). Similarly, 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, related compounds, were synthesized through a novel procedure involving the synthesis of an amino intermediate and subsequent halogen replacement (Raveglia et al., 1997).
Antibacterial Applications
The compound shows potential in antibacterial applications. Various 6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid esters demonstrated good antibacterial activities, including the 6,8-difluoro analogs (Sheu et al., 1998). Additionally, new 8-nitrofluoroquinolone derivatives, synthesized from similar fluoroquinolone carboxylic acids, exhibited notable antibacterial properties against both gram-positive and gram-negative strains (Al-Hiari et al., 2007).
Pharmaceutical Modifications
The compound is used in pharmaceutical chemistry for modifications of various molecular structures. For instance, (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, a related compound, was synthesized and identified as a regioisomer of besifloxacin (Xia et al., 2013). Another research synthesized novel 7-substituted-6-fluoro-1-fluoromethyl-4-oxo-4H-[1, 3]thiazeto[3, 2-α]quinoline-3-carboxylic acid derivatives, showing strong in vitro and in vivo antibacterial activity against various bacteria (Matsuoka et al., 1999).
Isoquinoline-1,3-dione Scaffold Modification
The compound aids in the modification of the isoquinoline-1,3-dione scaffold. A metal-free arylation and fluorination of diazo homophthalimides in Brønsted acids was used to modify this scaffold, leading to new carboxylic acid isosteres and precursors of useful building blocks (Golushko et al., 2019).
作用機序
Target of Action
Quinoline derivatives are known to interact with various enzymes and proteins
Mode of Action
Quinoline derivatives are known to inhibit various enzymes and disrupt protein synthesis . The compound likely interacts with its targets, leading to changes in their function.
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, including those involved in protein synthesis
Result of Action
Quinoline derivatives are known to have various effects, including inhibiting enzyme activity and disrupting protein synthesis
特性
IUPAC Name |
4-chloro-6,8-difluoroquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF2NO2/c11-6-3-8(10(15)16)14-9-5(6)1-4(12)2-7(9)13/h1-3H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXDOOIPFXQOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=N2)C(=O)O)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3016799.png)
![Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B3016801.png)

![10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride](/img/structure/B3016805.png)
![2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B3016807.png)
![N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3016809.png)

![3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B3016811.png)

![1-(3,4-Dimethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B3016815.png)
![2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B3016817.png)
![2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3016818.png)